1H-Benzotriazole

Description

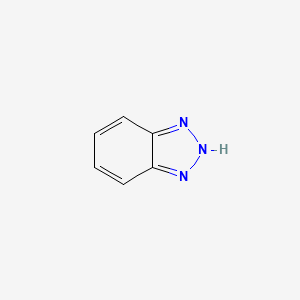

Benzotriazole is the simplest member of the class of benzotriazoles that consists of a benzene nucleus fused to a 1H-1,2,3-triazole ring. It has a role as an environmental contaminant and a xenobiotic.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUDEWIWKLJBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020147 | |

| Record name | 1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER. | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Benzotriazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzotriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °C (338 °F) - closed cup, 190-195 °C o.c. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate) | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.36 g/cu cm at 20 °C, 1.36 g/cm³ | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.1 (Air = 1) | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from chloroform or benzene, White to light tan, crystalline powder | |

CAS No. |

95-14-7, 273-02-9 | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86110UXM5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzotriazole is a heterocyclic aromatic compound of significant interest in various scientific and industrial fields. Comprising a benzene (B151609) ring fused to a 1,2,3-triazole ring, its unique chemical structure imparts a range of useful properties, from corrosion inhibition to diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and visual diagrams to elucidate key concepts.

Physical Properties

This compound is a white to light tan crystalline solid at room temperature.[1][2] It is generally odorless.[1][3] The physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

| Property | Value | References |

| Molecular Formula | C₆H₅N₃ | [2] |

| Molecular Weight | 119.12 g/mol | [2] |

| Appearance | White to light tan crystalline powder/needles | [1][2] |

| Melting Point | 94 - 100.5 °C | [2][4][5] |

| Boiling Point | 350 °C (at 1013 hPa) / 204 °C (at 15 mmHg) | [2][5] |

| Density | 1.36 g/cm³ (at 20 °C) | [1][6] |

| Vapor Pressure | <0.01 kPa (at 25 °C) / 0.04 mmHg (at 20 °C) | [1][7] |

| Vapor Density | 4.1 (Air = 1) | [1][2] |

| Flash Point | 170 - 195 °C | [2][5] |

| Autoignition Temperature | 210 - 400 °C | [1][8] |

| LogP (Octanol-Water Partition Coefficient) | 1.44 | [1][2] |

Chemical Properties

This compound exhibits both weakly acidic and very weakly basic properties.[4] The NH acidity is notable, being stronger than that of similar heterocycles like indazole and benzimidazole.[4] This is attributed to the stability of the resulting conjugate base, enhanced by the fused benzene ring.[4] The compound is stable under normal conditions but may be sensitive to light and is incompatible with strong oxidizing agents and heavy metals.[3][7] It is known to undergo explosive decomposition upon distillation at elevated temperatures.[4]

Solubility

The solubility of this compound varies across different solvents. It is slightly soluble in cold water but more soluble in hot water and many organic solvents.[3][4]

| Solvent | Solubility | References |

| Water | 19 - 25 g/L (at 20-25 °C) | [3][7] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [3][4] |

| Diethyl Ether | Soluble | [4] |

| Acetone | Soluble | [4] |

| Benzene | Soluble | [4][7] |

| Toluene | Soluble | [4][7] |

| Chloroform | Soluble | [4][7] |

| Dimethylformamide (DMF) | Soluble | [4] |

Acidity (pKa)

The pKa of this compound reflects its acidic nature in aqueous solution.

| pKa Value | Reference |

| 8.27 | [4] |

| 8.37 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of o-phenylenediamine (B120857) followed by intramolecular cyclization.

Materials:

-

o-phenylenediamine

-

Glacial acetic acid

-

Sodium nitrite (B80452)

-

Deionized water

-

Ice

Procedure:

-

Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water, warming slightly to obtain a clear solution.

-

Cool the solution to 5 °C in an ice-water bath.

-

Prepare a cold solution of sodium nitrite in water.

-

Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once with stirring. The temperature of the reaction mixture will rise rapidly.

-

Allow the reaction mixture to stand, during which time this compound will separate.

-

Cool the mixture in an ice bath to induce complete crystallization.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like benzene or by vacuum distillation (caution is advised due to the potential for explosive decomposition).[4]

Determination of Melting Point (Capillary Method)

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Determination of Boiling Point (Under Reduced Pressure)

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

Place the this compound sample into the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Reduce the pressure inside the apparatus to the desired level (e.g., 15 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Solubility in Organic Solvents

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance

-

Volumetric flasks

-

Stirrer/shaker

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of saturated solutions of this compound in the chosen solvent at a constant temperature by adding an excess amount of the solid to a known volume of the solvent.

-

Stir or shake the solutions for a sufficient time to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with the solvent to a concentration suitable for spectrophotometric analysis.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Calculate the concentration of the saturated solution using a pre-determined calibration curve of absorbance versus concentration. The solubility is expressed as g/L or mol/L.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The UV-Vis absorption spectrum of this compound differs between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials:

-

This compound

-

Buffer solutions of known pH

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of solutions with the same concentration of this compound in different buffer solutions covering a wide pH range around the expected pKa.

-

Measure the UV-Vis absorption spectrum for each solution.

-

Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Biological Activity and Relevance in Drug Development

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The benzotriazole (B28993) scaffold is considered a "privileged structure" and is found in several clinically used drugs.[9] Derivatives have been reported to possess antimicrobial, antiviral, and anticancer properties.[3]

A key mechanism of action for many biologically active benzotriazole derivatives is the inhibition of specific enzymes. For instance, certain halogenated benzotriazole derivatives are potent inhibitors of protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[7] Other derivatives have shown inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV).[3] In the context of cancer, some benzotriazole-based compounds have been shown to induce apoptosis (programmed cell death) and inhibit focal adhesion kinase (FAK), a key player in cell adhesion and migration.[4]

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of this compound and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1H-Benzotriazole from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1H-Benzotriazole from o-phenylenediamine (B120857), a critical process for the production of a versatile heterocyclic compound with wide-ranging applications in the pharmaceutical and chemical industries. This document details the underlying chemical principles, experimental procedures, and quantitative data associated with this synthesis.

Introduction

This compound is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. Its unique chemical structure imparts a variety of useful properties, leading to its application as a corrosion inhibitor, a synthetic auxiliary in organic chemistry, and a core scaffold in many pharmaceutically active compounds. The most common and direct method for its preparation involves the reaction of o-phenylenediamine with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and an acid.

Reaction Principle and Mechanism

The synthesis of this compound from o-phenylenediamine proceeds via a two-step mechanism:

-

Diazotization: One of the amino groups of o-phenylenediamine is converted into a diazonium salt by reaction with nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite and an acid, such as acetic acid or hydrochloric acid.[1][2]

-

Intramolecular Cyclization: The resulting o-aminobenzenediazonium salt then undergoes a spontaneous intramolecular cyclization, where the lone pair of electrons on the remaining amino group attacks the terminal nitrogen of the diazonium group.[3][4] This is followed by the elimination of a proton to form the stable aromatic triazole ring.[3] The reaction is considered irreversible under normal conditions due to the high stability of the benzotriazole (B28993) product and the high energy of the intermediate diazonium ion.[3][5]

The overall reaction is as follows:

C₆H₄(NH₂)₂ + NaNO₂ + 2CH₃COOH → C₆H₅N₃ + CH₃COONa + 2H₂O

Quantitative Data Summary

The following tables summarize the quantitative data from various cited experimental protocols for the synthesis of this compound.

Table 1: Reactant Stoichiometry and Yields

| Reference | o-Phenylenediamine (mol) | Sodium Nitrite (mol) | Acetic Acid (mol) | Crude Yield (%) | Purified Yield (%) | Melting Point (°C) |

| Organic Syntheses[6] | 1.0 | 1.09 | 2.0 | 92 - 97 | 75 - 81 | 96 - 97 |

| CUTM Courseware[7] | 0.1 | 0.11 | 0.2 | - | ~67 | 99 - 100 |

| Pharmacy Infoline[1] | 0.012 | 0.029 | 0.026 | - | 67 | 99 - 100 |

Table 2: Reaction Conditions

| Reference | Initial Temperature (°C) | Peak Temperature (°C) | Reaction Time | Purification Method |

| Organic Syntheses[6] | 5 | 70 - 80 | 1 hour standing | Distillation and Recrystallization (Benzene) |

| CUTM Courseware[7] | 15 | ~85 | 15 minutes stirring | Recrystallization (Water or Benzene) / Sublimation |

| Pharmacy Infoline[1] | 15 | ~85 | 15 minutes stirring | Recrystallization (Water) |

Detailed Experimental Protocols

Protocol from Organic Syntheses[6]

This procedure is a well-established and high-yield method.

Materials:

-

o-Phenylenediamine: 108 g (1.0 mol)

-

Glacial Acetic Acid: 120 g (115 mL, 2.0 mol)

-

Sodium Nitrite: 75 g (1.09 mol)

-

Water

-

Benzene

Procedure:

-

In a 1-liter beaker, dissolve 108 g of o-phenylenediamine in a mixture of 120 g of glacial acetic acid and 300 mL of water, warming slightly to obtain a clear solution.

-

Cool the solution to 5°C in an ice-water bath.

-

In a separate beaker, prepare a cold solution of 75 g of sodium nitrite in 120 mL of water.

-

Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once while stirring. The temperature will rapidly rise to 70-80°C, and the color will change from dark green to orange-red.

-

Remove the beaker from the ice bath and allow it to stand for 1 hour, during which the benzotriazole will separate as an oil.

-

Cool the mixture in an ice bath until it solidifies.

-

Collect the solid product by suction filtration on a Büchner funnel, wash with 200 mL of ice-cold water, and press as dry as possible.

-

Dry the crude product at 45-50°C overnight. The expected weight of the tan-colored product is 110-116 g.

-

For purification, distill the crude product under reduced pressure (boiling point 201-204°C at 15 mm Hg).

-

Recrystallize the distilled solid from approximately 250 mL of benzene to obtain colorless needles of this compound. The final yield is typically 90-97 g (75-81%), with a melting point of 96-97°C.

Protocol from CUTM Courseware[7]

This protocol is suitable for a smaller laboratory scale.

Materials:

-

o-Phenylenediamine: 10.8 g (0.1 mol)

-

Glacial Acetic Acid: 12 g (11.5 mL, 0.2 mol)

-

Sodium Nitrite: 7.5 g (0.11 mol)

-

Water

-

Decolorizing Charcoal

Procedure:

-

Dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water in a 250 mL beaker, warming gently if necessary.

-

Cool the solution to 15°C with magnetic stirring.

-

Add a solution of 7.5 g of sodium nitrite in 15 mL of water in one portion. The temperature will rise to about 85°C within 2-3 minutes, and the color will change from deep red to pale brown.

-

Continue stirring for 15 minutes, by which time the temperature will have dropped to 35-40°C.

-

Thoroughly chill the mixture in an ice-water bath for 30 minutes.

-

Collect the pale brown solid by vacuum filtration and wash it with three 30 mL portions of ice-cold water.

-

For recrystallization, dissolve the crude solid in about 130 mL of boiling water, add decolorizing charcoal, and filter.

-

Allow the filtrate to cool to about 50°C and seed with a few crystals of the product.

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to crystallize the benzotriazole as pale straw-colored needles. The expected yield is about 8 g.

-

A pure white product can be obtained by sublimation at 90-95°C at 0.2 mmHg.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 2. scribd.com [scribd.com]

- 3. organic chemistry - Is diazotization of o-phenylenediamine to benzotriazole reversible? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

1H-Benzotriazole mechanism of action as a corrosion inhibitor

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of 1H-Benzotriazole

Introduction

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this process. Among these, this compound (BTA) has been recognized for over six decades as a highly effective corrosion inhibitor, particularly for copper and its alloys. BTA's efficacy stems from its ability to form a robust, passive protective film on the metal surface, significantly slowing the kinetics of corrosion reactions. This guide provides a detailed technical overview of the core mechanism of action of BTA, supported by quantitative data, experimental methodologies, and process visualizations.

Core Mechanism of Action

The corrosion inhibition mechanism of BTA is a multi-step process involving its adsorption onto the metal surface followed by the formation of a protective polymeric complex. This film acts as a physical barrier, isolating the metal from the corrosive environment and interfering with the electrochemical reactions that drive corrosion.

Adsorption and Protective Film Formation

The primary mechanism of BTA's protective action is the formation of a chemisorbed, two-dimensional barrier film on the metal surface. The BTA molecule, with its triazole ring containing three nitrogen atoms, plays a crucial role in this process. The lone pair electrons on the nitrogen atoms facilitate the formation of coordinate bonds with metal ions on the surface.

For copper, BTA interacts with surface copper ions (primarily Cu(I)) to form a stable, polymeric complex, often denoted as [Cu(I)-BTA]n. This process involves the copper atom replacing the hydrogen atom in the N-H group of one BTA molecule to form a covalent bond, while also forming a coordinate bond with a nitrogen atom from an adjacent BTA molecule. This results in a dense, multi-layered protective film that is less than 50 angstroms thick, insoluble in many solutions, and strongly bonded to the surface. This film effectively covers the metal, including defects in the native oxide layer, providing comprehensive protection.

While BTA is most famously associated with copper, it also demonstrates inhibitory effects on other metals like zinc, iron, and nickel by forming similar protective complexes.

Electrochemical Inhibition

The Cu-BTA protective film functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.

-

Anodic Inhibition: The film acts as a barrier to the dissolution of metal (e.g., Cu → Cu⁺ + e⁻), significantly increasing the anodic polarization resistance. Many studies indicate that BTA's effect is more pronounced on the anodic reaction.

-

Cathodic Inhibition: The film also hinders the cathodic reaction, which is typically the reduction of oxygen (O₂ + 2H₂O + 4e⁻ → 4OH⁻) in neutral solutions.

By impeding both reactions, BTA effectively reduces the overall corrosion current density (i_corr) and shifts the corrosion potential (E_corr) to a more noble (positive) value.

Quantitative Data Analysis

The effectiveness of BTA as a corrosion inhibitor is quantified using various electrochemical techniques. The data below, summarized from literature, showcases its high performance.

Potentiodynamic Polarization Data

Potentiodynamic polarization studies are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and Inhibition Efficiency (IE%). The IE% is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

| Metal/Alloy | Corrosive Medium | BTA Concentration | i_corr (A/cm²) | E_corr (V vs. SCE) | IE% | Reference |

| Copper | Synthetic Tap Water | 0 mM | 1.15 x 10⁻⁶ | -0.188 | - | |

| Copper | Synthetic Tap Water | 1 mM | 2.11 x 10⁻⁹ | -0.115 | 99.82% | |

| Carbon Steel | Well Water | 0 mg/L | - | - | - | |

| Carbon Steel | Well Water | 9 mg/L | - | - | 94.5% |

Table 1: Summary of Potentiodynamic Polarization Data for BTA.

Electrochemical Impedance Spectroscopy (EIS) Data

EIS is used to investigate the properties of the inhibitor film and the metal/solution interface. Key parameters include the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl), which relates to the inhibitor adsorption and film thickness. An increase in R_ct and a decrease in C_dl signify effective inhibition.

| Metal/Alloy | Corrosive Medium | BTA Concentration | R_ct (Ω·cm²) | C_dl (F/cm²) | IE% (from EIS) | Reference |

| Copper | Synthetic Tap Water | 0 mM | 1.98 x 10⁴ | 1.12 x 10⁻⁴ | - | |

| Copper | Synthetic Tap Water | 1 mM | 1.11 x 10⁷ | 1.70 x 10⁻⁵ | 99.82% | |

| Mild Steel | Artificial Seawater | 0 M | 401 | 3.19 x 10⁻⁴ | - | |

| Mild Steel | Artificial Seawater | 0.01 M | 1196 | 1.10 x 10⁻⁴ | 66.47% |

Table 2: Summary of Electrochemical Impedance Spectroscopy Data for BTA.

Experimental Protocols

Reproducible and accurate data are contingent on standardized experimental procedures. The following are detailed protocols for the key techniques used to evaluate BTA.

Potentiodynamic Polarization

This technique measures the current response of a metal to a controlled sweep of applied potential.

-

Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (the metal sample, e.g., copper), a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl), and a counter electrode (e.g., platinum or graphite). The cell is filled with the corrosive solution, with and without the inhibitor.

-

Sample Preparation: The working electrode surface is prepared by sequential polishing with SiC paper (e.g., up to 600 grit or finer), followed by rinsing with deionized water and ethanol, and then dried. The exposed surface area must be well-defined (e.g., 1 cm²).

-

Procedure:

-

Immerse the electrodes in the test solution and allow the system to stabilize for a set period (e.g., 30-60 minutes) to reach a steady Open Circuit Potential (OCP or E_corr).

-

Using a potentiostat, apply a potential scan starting from a potential cathodic to E_corr (e.g., -250 mV vs. E_corr) and sweeping to a potential anodic to E_corr (e.g., +250 mV vs. E_corr).

-

A slow scan rate (e.g., 0.167 mV/s or 0.6 V/h) is crucial to ensure the system is in a quasi-steady state.

-

-

Data Analysis: The resulting polarization curve (log |current density| vs. potential) is analyzed. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic branches back to the corrosion potential (E_corr).

Electrochemical Impedance Spectroscopy (EIS)

EIS probes the corrosion system by applying a small amplitude AC voltage signal over a wide range of frequencies.

-

Cell and Sample Setup: The setup is identical to that used for potentiodynamic polarization.

-

Procedure:

-

Allow the system to stabilize at its OCP as described above.

-

Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV peak-to-peak) around the OCP.

-

Sweep the frequency of the AC signal over a wide range, for example, from 100 kHz down to 10 mHz.

-

Measure the resulting AC current response, including its magnitude and phase shift relative to the applied voltage.

-

-

Data Analysis: The impedance (Z) is calculated at each frequency. The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

-

The Nyquist plot for an inhibited system often shows a large, semicircular arc. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

-

The data is fitted to an appropriate equivalent electrical circuit (EEC) model to extract quantitative parameters like R_ct and C_dl.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms on the surface of the inhibited metal.

-

Sample Preparation: Metal samples are immersed in the corrosive solution with BTA for a specified duration, then removed, rinsed gently with a non-reactive solvent (e.g., ethanol) to remove non-adsorbed species, and dried. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Procedure:

-

The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

-

The X-rays cause the emission of core-level electrons from the atoms in the near-surface region.

-

An electron energy analyzer measures the kinetic energy of these emitted photoelectrons.

-

-

Data Analysis: The binding energy of the photoelectrons is calculated, which is characteristic of the element and its chemical state (oxidation state and bonding environment).

-

High-resolution spectra of relevant elements (e.g., Cu 2p, N 1s, C 1s) are acquired.

-

Analysis of the N 1s spectrum confirms the presence of nitrogen from BTA on the surface.

-

Shifts in the Cu 2p spectrum can confirm the formation of the Cu(I)-BTA complex, distinguishing it from metallic copper (Cu⁰) or copper oxides (e.g., CuO).

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

Caption: BTA's mechanism of action, from solution to surface film formation and inhibition.

Caption: Standard experimental workflow for evaluating BTA as a corrosion inhibitor.

Caption: Diagram of BTA molecules forming coordinate bonds with a copper surface.

An In-depth Technical Guide to the Solubility of 1H-Benzotriazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-Benzotriazole in various organic solvents. The document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and conceptual diagrams to illustrate key processes and influencing factors. This information is critical for professionals in chemical research, materials science, and pharmaceutical development where this compound is utilized as a corrosion inhibitor, synthetic auxiliary, or starting material.

Quantitative Solubility Data of this compound

The solubility of this compound has been experimentally determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x₁) of this compound, providing a valuable resource for solvent selection and process optimization. The data is derived from a study utilizing a static gravimetric method.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| N,N-Dimethylacetamide | 268.15 | 0.4285 |

| 273.15 | 0.4692 | |

| 278.15 | 0.5113 | |

| 283.15 | 0.5559 | |

| 288.15 | 0.6021 | |

| 293.15 | 0.6517 | |

| 298.15 | 0.7038 | |

| 303.15 | 0.7589 | |

| N,N-Dimethylformamide | 268.15 | 0.3891 |

| 273.15 | 0.4286 | |

| 278.15 | 0.4702 | |

| 283.15 | 0.5147 | |

| 288.15 | 0.5613 | |

| 293.15 | 0.6108 | |

| 298.15 | 0.6625 | |

| 303.15 | 0.7171 | |

| Acetone | 268.15 | 0.2814 |

| 273.15 | 0.3189 | |

| 278.15 | 0.3601 | |

| 283.15 | 0.4053 | |

| 288.15 | 0.4542 | |

| 293.15 | 0.5073 | |

| 298.15 | 0.5641 | |

| 303.15 | 0.6252 | |

| Methyl Acetate | 268.15 | 0.1763 |

| 273.15 | 0.2079 | |

| 278.15 | 0.2435 | |

| 283.15 | 0.2831 | |

| 288.15 | 0.3276 | |

| 293.15 | 0.3768 | |

| 298.15 | 0.4311 | |

| 303.15 | 0.4905 | |

| Ethyl Acetate | 268.15 | 0.1482 |

| 273.15 | 0.1769 | |

| 278.15 | 0.2091 | |

| 283.15 | 0.2452 | |

| 288.15 | 0.2858 | |

| 293.15 | 0.3309 | |

| 298.15 | 0.3809 | |

| 303.15 | 0.4358 | |

| Methylene Chloride | 268.15 | 0.1136 |

| 273.15 | 0.1385 | |

| 278.15 | 0.1669 | |

| 283.15 | 0.1993 | |

| 288.15 | 0.2361 | |

| 293.15 | 0.2778 | |

| 298.15 | 0.3248 | |

| 303.15 | 0.3775 | |

| n-Propyl Acetate | 268.15 | 0.1095 |

| 273.15 | 0.1324 | |

| 278.15 | 0.1586 | |

| 283.15 | 0.1885 | |

| 288.15 | 0.2228 | |

| 293.15 | 0.2618 | |

| 298.15 | 0.3061 | |

| 303.15 | 0.3559 | |

| Ethyl Formate | 268.15 | 0.0983 |

| 273.15 | 0.1198 | |

| 278.15 | 0.1445 | |

| 283.15 | 0.1729 | |

| 288.15 | 0.2054 | |

| 293.15 | 0.2425 | |

| 298.15 | 0.2846 | |

| 303.15 | 0.3323 | |

| Methanol | 268.15 | 0.2631 |

| 273.15 | 0.3015 | |

| 278.15 | 0.3432 | |

| 283.15 | 0.3889 | |

| 288.15 | 0.4381 | |

| 293.15 | 0.4915 | |

| 298.15 | 0.5488 | |

| 303.15 | 0.6104 | |

| Ethanol | 268.15 | 0.2106 |

| 273.15 | 0.2458 | |

| 278.15 | 0.2851 | |

| 283.15 | 0.3289 | |

| 288.15 | 0.3773 | |

| 293.15 | 0.4307 | |

| 298.15 | 0.4891 | |

| 303.15 | 0.5528 | |

| Isopropyl Alcohol | 268.15 | 0.1437 |

| 273.15 | 0.1715 | |

| 278.15 | 0.2028 | |

| 283.15 | 0.2382 | |

| 288.15 | 0.2781 | |

| 293.15 | 0.3228 | |

| 298.15 | 0.3727 | |

| 303.15 | 0.4281 | |

| Acetonitrile | 268.15 | 0.0824 |

| 273.15 | 0.1015 | |

| 278.15 | 0.1236 | |

| 283.15 | 0.1491 | |

| 288.15 | 0.1785 | |

| 293.15 | 0.2123 | |

| 298.15 | 0.2509 | |

| 303.15 | 0.2949 | |

| Toluene | 268.15 | 0.0215 |

| 273.15 | 0.0273 | |

| 278.15 | 0.0343 | |

| 283.15 | 0.0428 | |

| 288.15 | 0.0531 | |

| 293.15 | 0.0656 | |

| 298.15 | 0.0807 | |

| 303.15 | 0.0988 | |

| 1,2-Dichloroethane | 268.15 | 0.0189 |

| 273.15 | 0.0243 | |

| 278.15 | 0.0309 | |

| 283.15 | 0.0389 | |

| 288.15 | 0.0487 | |

| 293.15 | 0.0607 | |

| 298.15 | 0.0754 | |

| 303.15 | 0.0934 |

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The following protocol outlines the steps for determining the solubility of this compound in an organic solvent using the static gravimetric method. This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Thermostatic water bath with temperature control (e.g., ±0.1 K)

-

Jacketed glass vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (readability ±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a jacketed glass vessel or a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Continuously stir the mixture using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and may take several hours. It is advisable to stir for at least 24 hours to ensure saturation.

-

-

Temperature Equilibration and Sampling:

-

Allow the system to equilibrate at the set temperature for a sufficient period.

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe fitted with a filter. Pre-warming the syringe to the experimental temperature is critical to prevent premature crystallization of the solute.

-

-

Gravimetric Analysis:

-

Dispense the sampled solution into a pre-weighed weighing bottle.

-

Record the total mass of the weighing bottle and the solution using an analytical balance.

-

Place the weighing bottle in a drying oven set to a temperature below the boiling point of the solvent but sufficient to evaporate it completely (e.g., 60-80°C). A vacuum oven can be used to facilitate drying at a lower temperature.

-

Dry the sample to a constant mass. This is achieved by periodically removing the bottle from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are identical.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound (solute) by subtracting the mass of the empty weighing bottle from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the initial mass of the solution.

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent.

-

To calculate the mole fraction solubility (x₁), convert the mass of the solute and the solvent to moles using their respective molar masses and apply the following formula: x₁ = moles of solute / (moles of solute + moles of solvent)

-

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the gravimetric determination of solubility.

Factors Affecting Solubility

The solubility of this compound in organic solvents is influenced by several key factors, as depicted in the diagram below. Understanding these factors is essential for controlling and predicting its solubility behavior.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel 1H-Benzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 1H-Benzotriazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. This document details key synthetic methodologies, presents quantitative biological data, and illustrates the signaling pathways through which these derivatives exert their effects.

Synthetic Methodologies

The versatile this compound scaffold allows for a variety of chemical modifications, leading to a diverse library of derivatives. Key synthetic strategies include N-alkylation, N-acylation, and the formation of acetohydrazide and methanone (B1245722) derivatives.

N-Alkylation of this compound

N-alkylation is a fundamental method for derivatizing the benzotriazole (B28993) core, typically yielding a mixture of N1 and N2 isomers. The regioselectivity of the reaction is influenced by factors such as the solvent, base, and the nature of the alkylating agent.

Experimental Protocol: General Procedure for N-Alkylation

A common method for N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base.

-

Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), potassium carbonate (K₂CO₃), anhydrous acetonitrile (B52724) (CH₃CN).

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 50-60°C and monitor its progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to separate the N1 and N2 isomers.

-

A solvent-free approach for N-alkylation has also been developed using silica gel, potassium carbonate, and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions, which can offer high regioselectivity and shorter reaction times.[1]

Synthesis of this compound Aceto-hydrazide Derivatives

Aceto-hydrazide derivatives of this compound are important intermediates for the synthesis of various bioactive compounds.

Experimental Protocol: Synthesis of this compound Aceto-hydrazide

-

Step 1: Synthesis of (1H-Benzotriazol-1-yl)acetic acid:

-

A mixture of this compound, chloroacetic acid, and sodium hydroxide (B78521) in water is heated to reflux for 3 hours.

-

After cooling, the mixture is acidified with hydrochloric acid to precipitate the product.

-

-

Step 2: Esterification:

-

The resulting acid is refluxed with ethanol (B145695) and a catalytic amount of sulfuric acid for 4 hours.

-

The reaction mixture is poured into ice water to precipitate the ethyl ester.

-

-

Step 3: Hydrazinolysis:

-

The ethyl ester is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol for 3 hours.

-

Upon cooling, the this compound aceto-hydrazide precipitates and is collected.

-

Synthesis of 1H-Benzotriazol-1-yl-methanone Derivatives

These derivatives are often synthesized via coupling reactions and have shown promising antimicrobial activities.

Experimental Protocol: Synthesis of 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone [2]

-

Step 1: Synthesis of 1H-Benzotriazol-1-yl(2-hydroxyphenyl)methanone:

-

2-Hydroxybenzoyl chloride is reacted with this compound to form the intermediate methanone.

-

-

Step 2: Diazonium Coupling:

-

The intermediate is then coupled with various aromatic diazonium salts to yield the final products.

-

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a range of biological activities. The following tables summarize key quantitative data from various studies.

Antifungal Activity

Many this compound derivatives exhibit potent antifungal activity, primarily by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| 5,6-disubstituted derivatives | Candida albicans | 1.6 - 25 | [3] |

| 5,6-disubstituted derivatives | Aspergillus niger | 12.5 - 25 | [3] |

| 1-(1H-benzo[d][1][4][5]triazole-1-carbonyl) derivatives | Various pathogenic fungi | 62.5 | [6] |

| Azetidinone derivatives | Aspergillus niger | 0.5 | [3] |

| Piperidine-substituted derivatives | Candida albicans | 6.25 | [3] |

| Piperidine-substituted derivatives | Rhizopus species | 6.25 | [3] |

Kinase Inhibitory Activity

A significant area of research has focused on the development of this compound derivatives as protein kinase inhibitors, particularly targeting Protein Kinase CK2, which is implicated in cancer.

| Compound | Kinase Target | IC₅₀ (µM) | Reference |

| 4,5,6,7-Tetrabromobenzotriazole (B1684666) (TBBt) | CK2 | Low micromolar | [7] |

| Halogenated nucleoside derivatives | West Nile virus NTPase/helicase | 0.3 | [1] |

| 1,3,4-Oxadiazole (B1194373) derivative (Compound 4) | FAK | 1.2 ± 0.3 | [8] |

| Amino-pyrimidine derivative (Compound 24f) | JNK1 | 0.016 | [9] |

| Amino-pyrimidine derivative (Compound 24f) | JNK2 | 0.066 | [9] |

Antibacterial Activity

Several derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [3][10] |

| Piperidine-substituted derivatives | Escherichia coli | 6.25 | [3] |

| Azetidinone derivatives | Escherichia coli | 0.1 | [3] |

| Derivatives with -COOMe at 5-position | Various bacteria | 0.125 - 0.25 | [10] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

Inhibition of Protein Kinase CK2 Signaling

Protein Kinase CK2 is a serine/threonine kinase that is constitutively active in many cancer cells and promotes cell survival and proliferation by phosphorylating key proteins in various signaling pathways. This compound derivatives, such as the potent inhibitor 4,5,6,7-tetrabromobenzotriazole (TBBt), act as ATP-competitive inhibitors of CK2. By blocking the activity of CK2, these compounds can inhibit downstream pro-survival pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT, ultimately leading to apoptosis in cancer cells.

Caption: Inhibition of Protein Kinase CK2 by this compound derivatives.

Disruption of Fungal Ergosterol Biosynthesis

The primary mechanism of antifungal action for many azole compounds, including this compound derivatives, is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting CYP51, these derivatives prevent the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity, ultimately resulting in fungal cell death.

Caption: Inhibition of fungal ergosterol biosynthesis by this compound derivatives.

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for novel this compound drug discovery.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. The synthetic versatility of the benzotriazole core allows for the generation of diverse chemical libraries for drug discovery programs. Continued research into the synthesis of novel derivatives, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the development of new therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond. This guide serves as a foundational resource for researchers and professionals engaged in the exciting field of this compound drug discovery.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jrasb.com [jrasb.com]

The Versatile Scaffold: A Technical Review of 1H-Benzotriazole in Medicinal Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the burgeoning applications of 1H-Benzotriazole derivatives in modern therapeutics.

The this compound core, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the applications of this compound derivatives in key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this promising field.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

This compound derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[1] The mechanisms of action are varied, often involving the inhibition of crucial cellular processes like cell division and signaling pathways that are dysregulated in cancer.

Prominent Anticancer this compound Derivatives

Two of the most well-studied benzotriazole-based anticancer agents are Vorozole and 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt).

-

Vorozole is a potent and selective non-steroidal aromatase inhibitor.[2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer.[3][4] Vorozole effectively reduces circulating estrogen levels, thereby suppressing the growth of estrogen receptor-positive breast tumors.[3][4]

-

4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a highly selective and potent inhibitor of protein kinase CK2.[5] CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a critical role in cell growth, proliferation, and survival by phosphorylating a multitude of substrates involved in key signaling pathways.[5] By inhibiting CK2, TBBt can induce apoptosis and inhibit tumor growth.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Vorozole | Rat Granulosa Cells (Aromatase Inhibition) | 1.4 nM | [2][6] |

| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | Protein Kinase CK2 (Inhibition) | 0.4 µM | [7] |

| Imidazole-thione derivative with 2,4-(Cl)2 substitution | MCF-7 (Breast) | 3.57 µM | [8] |

| Imidazole-thione derivative with 2,4-(Cl)2 substitution | HL-60 (Leukemia) | 0.40 µM | [8] |

| Imidazole-thione derivative with 2,4-(Cl)2 substitution | HCT-116 (Colon) | 2.63 µM | [8] |

| Naphthalimide-benzotriazole conjugate (Compound 9) | A549 (Lung) | 6.73 µM | [8] |

| Benzotriazole (B28993) derivative 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 μM | [9] |

| Benzotriazole derivative 2.2 | MGC (Stomach) | 3.72 ± 0.11 μM | [9] |

| Benzotriazole derivative 2.5 | A549 (Lung) | 5.47 ± 1.11 μM | [9] |

| Benzotriazole derivative 2.5 | MKN45 (Stomach) | 3.04 ± 0.02 μM | [9] |

| 1,3,4-Oxadiazole derivative (Compound 4) | MCF-7 (Breast) | 5.68 µg/ml | [10] |

| 1,3,4-Oxadiazole derivative (Compound 4) | HT29 (Colon) | 10.21 µg/ml | [10] |

Signaling Pathways in Benzotriazole Anticancer Activity

The anticancer effects of many this compound derivatives are mediated through the modulation of critical signaling pathways. TBBt, for instance, by inhibiting CK2, impacts pathways such as PI3K/Akt and NF-κB, which are central to cell survival and inflammation, respectively.

Antimicrobial Applications: Combating Pathogenic Microbes

This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiprotozoal effects.[3][11] Their efficacy against drug-resistant strains makes them particularly valuable in the ongoing battle against infectious diseases.

Antibacterial and Antifungal Activity

Numerous studies have reported the potent activity of benzotriazole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Quantitative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5-25 µg/ml | [12] |

| Benzotriazole derivative (16h) with p-fluorophenyl substituent | Escherichia coli | 6.25 µg/ml | [12] |

| Benzotriazole derivative (16l) with isopropyl group | Bacillus subtilis | 6.25 µg/ml | [12] |

| 2-oxo-4-substituted aryl-azetidinone derivative (39) | Mycobacterium tuberculosis | 3.125 µg/ml | [12] |

| 2-oxo-4-substituted aryl-azetidinone derivative (39) | Escherichia coli | 0.1 µg/ml | [12] |

| 2-oxo-4-substituted aryl-azetidinone derivative (39) | Aspergillus niger | 0.5 µg/ml | [12] |

| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus (ATCC-25923) | 8 µM | [13] |

| Benzotriazole-based β-amino alcohol (4e) | Bacillus subtilis (ATCC 6633) | 16 µM | [13] |

| Benzotriazole-based oxazolidine (B1195125) (5g) | Bacillus subtilis (ATCC 6633) | 8 µM | [13] |

| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Bacillus subtilis, Salmonella typhimurium, Escherichia coli, Bacillus anthracis | Strong activity | [14] |

| Ag(I) compounds with L1 ligand | Gram-negative bacteria | 55.9-250 µM | [15] |

| Ag(I) compounds with L1 ligand | Gram-positive bacteria | 75.9-250 µM | [15] |

Antiviral Applications: A Barrier Against Viral Infections

The benzotriazole scaffold has also proven to be a valuable template for the development of antiviral agents, with derivatives showing activity against a range of RNA and DNA viruses.

Quantitative Antiviral Activity

The following table presents the in vitro antiviral efficacy of selected this compound derivatives.

| Compound/Derivative | Virus | Activity (EC50) | Reference |